4-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-chlorobenzoyl chloride: This can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-ethoxyaniline: This can be synthesized by the ethylation of aniline using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the amide bond: The 4-chlorobenzoyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form 4-chloro-N-(4-ethoxyphenyl)benzamide.
Introduction of the thiophen-2-ylmethyl group: This can be achieved by reacting the intermediate with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of the corresponding aniline derivative.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzamide derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, ethoxyphenyl, and thiophen-2-ylmethyl groups could influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-N-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-Chloro-N-(4-ethoxyphenyl)-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of the chloro, ethoxyphenyl, and thiophen-2-ylmethyl groups in 4-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and selectivity for molecular targets.
Properties
Molecular Formula |
C20H18ClNO2S |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-2-24-18-11-9-17(10-12-18)22(14-19-4-3-13-25-19)20(23)15-5-7-16(21)8-6-15/h3-13H,2,14H2,1H3 |
InChI Key |
JKMYFZMWPQXGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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